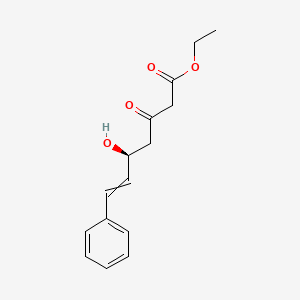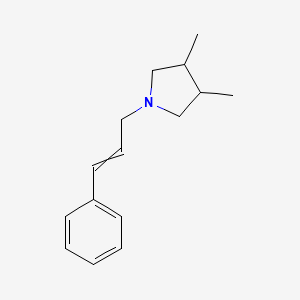![molecular formula C22H14ClN3O3S B15169957 N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-4-cyanobenzamide CAS No. 918493-46-6](/img/structure/B15169957.png)
N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-4-cyanobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-4-cyanobenzamide is a complex organic compound that features a benzenesulfonyl group, a chloro-substituted indole ring, and a cyanobenzamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-4-cyanobenzamide typically involves multiple steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Chloro Group: Chlorination of the indole ring can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonylation, using benzenesulfonyl chloride and a base such as pyridine.
Formation of the Cyanobenzamide Moiety: The cyanobenzamide group can be introduced through a nucleophilic substitution reaction, where a cyanobenzoyl chloride reacts with an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-4-cyanobenzamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or metal hydrides.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted indole derivatives.
科学的研究の応用
N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-4-cyanobenzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biology: It is used in studies related to enzyme inhibition, particularly carbonic anhydrase IX, which is overexpressed in certain tumors.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-4-cyanobenzamide involves its interaction with molecular targets such as enzymes. For instance, it can inhibit carbonic anhydrase IX by binding to its active site, thereby preventing the enzyme from catalyzing the hydration of carbon dioxide. This inhibition can lead to a decrease in tumor cell proliferation and survival.
類似化合物との比較
Similar Compounds
Benzenesulfonyl Chloride: Used in the synthesis of sulfonamides and sulfonate esters.
Chlorobenzamide: Known for its use in various organic synthesis reactions.
Indole-2-carboxylic Acid: A precursor in the synthesis of various indole derivatives.
Uniqueness
N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-4-cyanobenzamide is unique due to its combination of a benzenesulfonyl group, a chloro-substituted indole ring, and a cyanobenzamide moiety. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs.
特性
CAS番号 |
918493-46-6 |
|---|---|
分子式 |
C22H14ClN3O3S |
分子量 |
435.9 g/mol |
IUPAC名 |
N-[3-(benzenesulfonyl)-5-chloro-1H-indol-2-yl]-4-cyanobenzamide |
InChI |
InChI=1S/C22H14ClN3O3S/c23-16-10-11-19-18(12-16)20(30(28,29)17-4-2-1-3-5-17)21(25-19)26-22(27)15-8-6-14(13-24)7-9-15/h1-12,25H,(H,26,27) |
InChIキー |
YVDCCTZVRZJKEV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(NC3=C2C=C(C=C3)Cl)NC(=O)C4=CC=C(C=C4)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-(Naphthalen-1-yl)-1-[2-oxo-2-(thiophen-2-yl)ethyl]pyrimidin-1-ium bromide](/img/structure/B15169893.png)


![2-[2-(4-Fluorophenyl)ethenyl]-4,6-dimethyl-1,3,5-triazine](/img/structure/B15169936.png)
![N-[(1E)-3-Oxo-1-buten-1-yl]benzamide](/img/structure/B15169938.png)

![4-{[4'-(Dodecyloxy)[1,1'-biphenyl]-4-yl]oxy}butane-1-sulfonic acid](/img/structure/B15169952.png)



![2,9-Bis[4-(9H-carbazol-9-YL)phenyl]-1,10-phenanthroline](/img/structure/B15169972.png)

